Triphosphite

Description

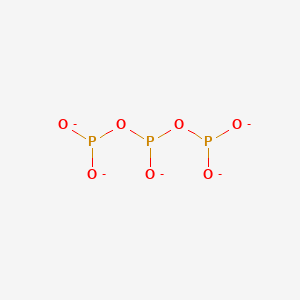

Structure

3D Structure

Properties

CAS No. |

80038-21-7 |

|---|---|

Molecular Formula |

O7P3-5 |

Molecular Weight |

204.92 g/mol |

IUPAC Name |

[dioxidophosphanyloxy(oxido)phosphanyl] phosphite |

InChI |

InChI=1S/O7P3/c1-8(2)6-10(5)7-9(3)4/q-5 |

InChI Key |

MOJJVLGWOPTJGZ-UHFFFAOYSA-N |

Canonical SMILES |

[O-]P([O-])OP([O-])OP([O-])[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Triphosphite Compounds

Stereoselective and Enantioselective Synthesis of Chiral Triphosphites

The synthesis of triphosphites with defined three-dimensional structures is a significant area of research, as chirality at the phosphorus center or within the ligand backbone can profoundly influence the outcome of chemical transformations. Enantioselective synthesis, a method that favors the formation of a specific enantiomer, is crucial for applications in asymmetric catalysis where the triphosphite may act as a chiral ligand. wikipedia.org

Several strategies are employed to achieve stereoselectivity:

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials, such as sugars or amino acids, to introduce chirality into the this compound scaffold. wikipedia.org The inherent stereochemistry of the starting material guides the formation of a specific stereoisomer of the final product.

Chiral Auxiliaries : A chiral auxiliary is a temporary chemical moiety that is attached to an achiral substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. While effective, this method requires additional synthetic steps for attachment and removal. chemrxiv.org

Enantioselective Catalysis : This is a highly efficient method that uses a catalytic amount of a chiral entity to produce a large quantity of an enantiomerically enriched product. wikipedia.org For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used in the highly enantioselective synthesis of P-chiral tertiary phosphine (B1218219) oxides, a related class of phosphorus compounds. rsc.org This suggests the potential for similar catalytic systems in this compound synthesis. Hydrogen-bond-donor catalysis represents another emerging strategy for the enantioselective synthesis of P(V) building blocks, which can be elaborated into a variety of chiral phosphorus compounds. chemrxiv.org

These methods enable the creation of optically active P(V) compounds, which are versatile building blocks for more complex chiral molecules. chemrxiv.orgnih.gov The development of catalytic, enantioselective methods is particularly advantageous as it avoids the use of stoichiometric amounts of chiral controllers. chemrxiv.org

Ligand Design and Rational Synthesis of Tunable this compound Architectures

The rational design and synthesis of this compound ligands with tunable steric and electronic properties are central to their application, particularly in coordination chemistry and catalysis. rsc.org The architecture of a this compound ligand can be systematically modified to fine-tune its performance for a specific purpose. This "tuning" is achieved by strategically selecting the organic groups (R) attached to the oxygen atoms of the P(O)₃ core.

The process involves:

Functional Group Incorporation : Specific functional groups can be introduced into the ligand scaffold to alter its properties. For example, electron-withdrawing or electron-donating groups can modify the electronic character of the phosphorus center, affecting its binding affinity to metal ions. researchgate.net Bulky substituents can be used to create a specific steric environment around a metal center, which can be crucial for controlling selectivity in catalytic reactions.

Coordination Chemistry : The synthesis of novel redox-active ambiphilic ligands showcases how a heterocyclic carbocation scaffold can act as a Lewis acid while a pyridine (B92270) anchor serves as a Lewis base for coordination. rsc.org The high synthetic tunability of such scaffolds allows for precise control over their electronic properties and rigidity. rsc.org

Through this rational approach, this compound architectures can be designed to create specific coordination environments, from simple mononuclear complexes to multi-TACN systems that can house multiple metal centers in close proximity. unica.itresearchgate.net This tailored synthesis allows for the development of ligands for diverse functions, including molecular recognition, sensing, and catalysis.

Green Chemistry Principles in this compound Synthesis: Catalytic and Solvent-Free Approaches

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edursc.org These principles are increasingly being applied to the synthesis of this compound compounds to enhance safety, reduce waste, and improve efficiency. huarenscience.com

Key green chemistry principles relevant to this compound synthesis include:

Waste Prevention : It is better to prevent waste than to treat it after it has been created. yale.eduacs.org One-pot syntheses are a prime example of this principle in action.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org

Less Hazardous Chemical Syntheses : Synthetic methods should be designed to use and generate substances with little or no toxicity. yale.edursc.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary where possible or innocuous when used. yale.edu This has led to the exploration of solvent-free reaction conditions. science.govgoogle.com

Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can carry out a single reaction many times, reducing waste. yale.eduacs.org

The application of these principles is evident in the development of catalytic, one-pot, and solvent-free synthetic routes for this compound derivatives. science.govgoogle.comnih.gov

One-Pot, Two-Step/Three-Step Syntheses

A common approach, based on the Ludwig-Eckstein method, involves:

Monophosphorylation : The starting nucleoside is first phosphorylated, often using a phosphorylating agent like phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net

Reaction with Pyrophosphate : The resulting nucleoside monophosphate is then reacted in the same pot with a pyrophosphate salt. nih.gov This forms a cyclic trimetaphosphate intermediate. researchgate.netnih.gov

Hydrolysis : The cyclic intermediate is subsequently hydrolyzed to yield the final nucleoside 5'-triphosphate. researchgate.netnih.gov

This strategy has the significant advantage of not requiring protection and deprotection of the various functional groups on the nucleoside, which saves multiple synthetic steps and reduces waste. researchgate.netmdpi.com While traditional methods were sometimes plagued by low yields and purification challenges, improved and optimized one-pot procedures now allow for the efficient, gram-scale synthesis of various nucleoside triphosphates with good yields (65-70%) and high purity. researchgate.netnih.gov

| Method | Starting Material | Key Reagents | Typical Yield | Reference(s) |

| Improved Ludwig Strategy | 2'-Deoxynucleoside | 1. POCl₃ 2. Tributylammonium pyrophosphate 3. Water (for hydrolysis) | 65-70% | nih.gov |

| One-Pot, Three-Step | Modified Nucleoside | 1. POCl₃ 2. Pyrophosphate 3. Water (for hydrolysis) | Moderate | researchgate.netresearchgate.net |

| H-phosphonate Approach | Nucleoside 5′-H-phosphonate | 1. I₂ / Pyridine 2. Tris(tetra-n-butylammonium) hydrogen pyrophosphate | 26-41% | nih.gov |

| One-Pot, Two-Step | Nucleoside-5'-O-triphosphate | 1. Sodium periodate (B1199274) (oxidation) 2. Sodium borohydride (B1222165) (reduction) | Good | nih.gov |

This table provides an interactive summary of different one-pot synthesis methods for nucleoside triphosphates.

Cation Exchange Resin Applications in this compound Synthesis

Ion exchange resins play a crucial role in the purification of this compound compounds, particularly nucleoside triphosphates, aligning with green chemistry principles by enabling efficient separation and potentially allowing for the recycling of materials. google.comgoogle.com Following a synthesis, the reaction mixture often contains the desired triphosphate product alongside unreacted monophosphate starting materials, diphosphates, and other ionic impurities. google.comdupont.com

Strongly acidic cation exchange resins are particularly effective in this purification process. google.comgoogle.com The method leverages the difference in charge between the phosphate (B84403) derivatives:

The mixed solution from the synthesis is passed through a column packed with a cation exchange resin (e.g., in H⁺ form). google.com

The resin can effectively trap unreacted nucleoside monophosphate derivatives. google.com

The target nucleoside triphosphate product flows through the column with minimal loss, allowing for its separation and collection. google.com

This technique significantly improves the purification yield of nucleoside triphosphate derivatives, with reports of increasing the preparation rate by more than six times compared to older methods that relied solely on anion exchange chromatography. google.com The use of these resins provides a simple and robust method for obtaining high-purity triphosphates, which is essential for their use in sensitive biological applications. dupont.comumich.edu

Flow Chemistry and Continuous Synthesis of this compound Derivatives

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, is emerging as a powerful technology for chemical synthesis. acs.orgd-nb.info This approach offers numerous advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and high-throughput production. acs.orgscielo.br

While the application of flow chemistry specifically to this compound synthesis is an emerging area, its successful implementation in the synthesis of complex molecules and active pharmaceutical ingredients (APIs) demonstrates its vast potential. d-nb.infoscielo.br For example, a continuous flow process was critical in the large-scale synthesis of Remdesivir, a drug whose structure features a phosphoramidate (B1195095) mimic of a triphosphate group. researchgate.net The use of flow chemistry helped mitigate the risks associated with using large quantities of hazardous reagents like cyanides. researchgate.net

Key benefits of applying flow chemistry to this compound synthesis would include:

Improved Reaction Control : Precise control over temperature, pressure, and reaction time can lead to higher yields and selectivities. researchgate.net

Scalability : Processes developed in the lab on a small scale can be more easily scaled up for industrial production by simply running the flow reactor for a longer duration. acs.org

The development of flow-based systems, potentially integrating chemo- and biocatalytic steps, represents a frontier in the sustainable and efficient production of this compound derivatives. researchgate.net

Functionalization and Derivatization Strategies for Tailored this compound Scaffolds

The ability to functionalize and derivatize a core this compound structure is essential for creating tailored molecules with specific properties and applications. researchgate.net These strategies involve the chemical modification of the this compound scaffold to introduce new functional groups, which can alter solubility, introduce reactive handles for conjugation, or attach the molecule to a surface or polymer. nih.govnih.gov

There are two primary strategies for the functionalization of scaffolds:

Pre-polymerization (or Pre-synthesis) Functionalization : This involves using monomers or starting materials that already contain the desired functional groups. nih.gov

Post-polymerization (or Post-synthesis) Functionalization : This involves modifying the scaffold after its initial synthesis. nih.gov

For this compound scaffolds, derivatization can be achieved by modifying the organic groups attached to the phosphate backbone. For example, versatile synthetic approaches have been developed for the functionalization of tripodal scaffold molecules, such as tris(2-aminoethyl)amine (B1216632) and triazacyclononane, which can serve as platforms for building more complex structures. unica.itresearchgate.net These methods often rely on the use of orthogonal protecting groups to selectively modify different parts of the molecule. researchgate.net

Such functionalization is critical for:

Solid-Phase Synthesis : Attaching a this compound scaffold to a solid support (resin) facilitates multi-step syntheses and purification. researchgate.net

Bioconjugation : Introducing reactive groups like azides or alkynes allows for the attachment of the this compound to biomolecules using click chemistry.

Development of Probes and Therapeutics : Functionalization with fluorophores, affinity tags, or drug molecules can create probes for biological imaging or targeted therapeutic agents.

These strategies provide a versatile toolkit for chemists to design and create a vast array of this compound derivatives with precisely controlled structures and functions. nih.gov

α-Phosphate-Modified Nucleoside Triphosphate Synthesis

The modification of the α-phosphate position of nucleoside triphosphates (NTPs) yields critical molecular probes for studying the vast array of enzymes that process NTPs, such as polymerases and kinases. Introducing moieties like a thio- or borano- group at the α-position can render the resulting phosphodiester linkage resistant to nuclease cleavage, thereby facilitating mechanistic studies.

A cornerstone of this synthetic field is the method developed by Ludwig and Eckstein. This approach typically involves the activation of a nucleoside 5'-monophosphate (NMP) followed by condensation with pyrophosphate. A common activation strategy is the reaction of the NMP with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form a highly reactive nucleoside 5'-phosphorimidazolide intermediate. This intermediate is then subjected to nucleophilic attack by a modified pyrophosphate analogue, such as thiopyrophosphate, to generate the α-modified NTP.

For instance, the synthesis of adenosine (B11128) 5'-(α-thio)triphosphate (ATPαS) begins with adenosine 5'-monophosphate (AMP). The reaction sequence is as follows:

Activation: AMP is reacted with CDI in an anhydrous organic solvent like dimethylformamide (DMF) to yield adenosine 5'-phosphorimidazolide.

Coupling: The activated intermediate is then treated with a salt of thiopyrophosphate (S₂P₂O₆⁴⁻). The sulfur-containing pyrophosphate analogue attacks the imidazolide, displacing the imidazole (B134444) group to form the Pα-S-Pβ linkage of ATPαS.

A significant challenge in this synthesis is controlling the stereochemistry at the α-phosphorus, which becomes a chiral center upon substitution. This reaction typically produces a mixture of two diastereomers, designated Sp and Rp. These diastereomers often exhibit profoundly different biological activities and interactions with enzymes. Their separation requires sophisticated chromatographic techniques, such as high-performance liquid chromatography (HPLC) with specialized columns.

The table below summarizes key parameters for the synthesis of representative α-phosphate-modified NTPs.

| Target Compound | Nucleoside Precursor | Activating Agent | Phosphate Donor | Typical Yield | Key Challenge |

|---|---|---|---|---|---|

| Adenosine 5'-(α-thio)triphosphate (ATPαS) | AMP | 1,1'-Carbonyldiimidazole (CDI) | Thiopyrophosphate | 40-60% | Separation of Sp/Rp diastereomers |

| Guanosine (B1672433) 5'-(α-borano)triphosphate | GMP | Diphenyl-phosphorochloridate | Boranopyrophosphate | 25-40% | Stability of boranophosphate linkage |

| Deoxycytidine 5'-(α-methylphosphonate)triphosphate | dCMP | Trichloroacetonitrile / Triphenylphosphine | Methylenebis(phosphonic acid) pyrophosphate analogue | ~30% | Synthesis of the modified pyrophosphate |

Oligophosphorylation Methods

Oligophosphorylation refers to the chemical synthesis of linear nucleoside polyphosphates containing four or more phosphate units (e.g., adenosine tetraphosphate (B8577671) (Ap4A), adenosine pentaphosphate (Ap5A)). These molecules function as important signaling molecules ("alarmones") in cellular stress responses.

Synthetic strategies for these higher-order polyphosphates build upon the principles of triphosphate synthesis. A prevalent method involves the condensation of an activated nucleotide with an inorganic polyphosphate. For example, adenosine 5'-diphosphate (ADP) can be activated to form a morpholidate derivative by reacting it with morpholine (B109124) and dicyclohexylcarbodiimide (B1669883) (DCC). This ADP-morpholidate intermediate can then react with inorganic triphosphate (P₃O₁₀⁵⁻) to yield adenosine pentaphosphate (Ap5A).

Alternatively, symmetrical dinucleoside polyphosphates (ApnA, where n=3-6) are often synthesized by reacting two equivalents of a nucleoside 5'-phosphorimidazolide with one equivalent of inorganic polyphosphate. The length of the resulting polyphosphate bridge is determined by the chain length of the inorganic polyphosphate used.

A powerful one-pot method developed by Moffatt and Khorana involves the reaction of a nucleoside monophosphate with trifluoroacetic anhydride, which generates a highly reactive cyclic nucleoside 3',5'-monophosphate intermediate that can be opened by polyphosphate anions. However, this method can suffer from lower yields and side reactions. The choice of method depends on the desired product, scale, and purity requirements.

| Target Product | Nucleotide Precursor | Phosphate Donor | Coupling/Activation Method | Primary Product |

|---|---|---|---|---|

| Dinucleoside Tetraphosphate (Ap4A) | ATP | ATP | Enzymatic (Aminoacyl-tRNA synthetase) or Chemical (CDI coupling) | P¹,P⁴-Di(adenosine-5') tetraphosphate |

| Adenosine Tetraphosphate (ppppa) | AMP-imidazolide | Inorganic Triphosphate (P₃) | Imidazole activation | Adenosine 5'-tetraphosphate |

| Adenosine Pentaphosphate (pppppa) | ADP-morpholidate | Inorganic Triphosphate (P₃) | Morpholidate activation | Adenosine 5'-pentaphosphate |

Enzyme-Free Oligonucleotide Synthesis

The non-enzymatic, template-directed synthesis of oligonucleotides is a vibrant area of research, particularly in the context of prebiotic chemistry and the origins of life. This process mimics the function of polymerases but relies solely on chemical principles to achieve polymerization. The core of this methodology is the use of chemically activated nucleotide monomers that can spontaneously polymerize on a nucleic acid template.

The most widely studied activating groups are imidazoles, particularly 2-methylimidazole (B133640). A monomer such as guanosine 5'-monophosphate (GMP) is reacted with CDI and 2-methylimidazole to form the 2-methylimidazolide of guanosine 5'-monophosphate (2-MeImpG). When a solution of these activated monomers is introduced to a complementary polynucleotide template (e.g., a poly-cytidine strand), the monomers align via Watson-Crick base pairing.

The polymerization occurs via nucleophilic attack from the 3'-hydroxyl group of an adjacent, template-bound monomer (or the end of a growing primer) on the activated 5'-phosphate of the next monomer. This attack forms a native 3'-5' phosphodiester bond and releases 2-methylimidazole. Research has shown that certain divalent metal ions (e.g., Mg²⁺) and mineral surfaces (e.g., montmorillonite (B579905) clay) can catalyze this reaction, increasing both the rate and the length of the resulting oligonucleotides. This system demonstrates that information transfer and replication are possible without the complex protein machinery found in modern biology.

| Factor | Example | Effect on Polymerization | Research Finding |

|---|---|---|---|

| Activating Group | 2-Methylimidazole vs. Imidazole | Increases reaction rate and yield | 2-Methylimidazole is a superior leaving group, leading to more efficient phosphodiester bond formation. |

| Catalyst | Montmorillonite Clay | Concentrates reactants and catalyzes bond formation | Oligomers up to 50 nucleotides in length have been synthesized on clay surfaces. |

| Divalent Cation | Magnesium (Mg²⁺) | Orients reactants and stabilizes transition state | Optimal Mg²⁺ concentration is critical; high concentrations can inhibit the reaction. |

| Leaving Group | 3,5-Dinitro-4-hydroxy-benzamide | Photochemically activated polymerization | Polymerization can be initiated with a flash of light, allowing temporal control over the reaction. |

Introduction of Isotope Labels (e.g., [³²P]phosphate)

Isotopically labeled NTPs are indispensable for tracing metabolic pathways and quantifying biochemical reactions. The phosphorus-32 (B80044) (³²P) isotope is particularly valuable due to its high-energy beta emission, which is easily detectable. The label can be strategically placed at the α, β, or γ position of the triphosphate chain, and the choice of position dictates its application.

[γ-³²P]NTPs: These are used to label the 5' end of DNA or RNA or to measure kinase activity. In a kinase assay, the radiolabeled γ-phosphate is transferred to a substrate, and the incorporation of radioactivity into the substrate is measured. The synthesis is most commonly performed enzymatically. For example, [γ-³²P]ATP is produced from ADP using carrier-free [³²P]orthophosphoric acid (H₃³²PO₄) and enzymes from the glycolytic pathway, such as glyceraldehyde-3-phosphate dehydrogenase and phosphoglycerate kinase.

[α-³²P]NTPs: These are used as substrates for DNA and RNA polymerases in reactions like DNA sequencing (Sanger method), nick translation, and random-primed labeling. As the polymerase incorporates the nucleotide into a growing nucleic acid chain, the [α-³²P] remains in the backbone, while the β and γ phosphates are released. The chemical synthesis is more demanding, often starting with a nucleoside, which is first phosphorylated using [³²P]phosphoryl chloride (POCl₃) to generate the [α-³²P]NMP. This is then purified and enzymatically or chemically converted to the triphosphate.

The high specific activity required for many experiments necessitates syntheses that use carrier-free ³²P, posing challenges related to handling nanomolar quantities of reagents and ensuring high radiochemical purity.

| Target Label | Key Precursors | Methodology | Primary Application |

|---|---|---|---|

| [γ-³²P]ATP | ADP, [³²P]Orthophosphoric acid | Enzymatic (e.g., using phosphoglycerate kinase) | Kinase assays, 5'-end labeling |

| [α-³²P]dCTP | Deoxycytidine, [³²P]POCl₃, then ATP | Chemical phosphorylation to [α-³²P]dCMP, followed by enzymatic phosphorylation | DNA sequencing, probe synthesis |

| [β-³²P]ATP | AMP, [³²P]Orthophosphoric acid | Enzymatic (e.g., using adenylate kinase with a ³²P-labeled donor) | Mechanistic studies of ATPases and synthetases |

Mechanistic Investigations of Triphosphite Reactivity and Coordination

Ligand-Metal Coordination Dynamics in Triphosphite Complexes

The coordination of this compound ligands to a metal center is a dynamic process governed by several factors, including the nature of the metal, the steric and electronic properties of the ligand, and the reaction conditions. solubilityofthings.com In solution, metal-triphosphite complexes can exist as a mixture of stereoisomers, and the equilibrium between these forms can be influenced by the solvent and the presence of other coordinating species. unibo.it

The coordination of a triphosphate chain to a metal ion can occur in various ways. mdpi.com Depending on the size of the metal ion, all three phosphate (B84403) groups can bind directly, or there can be outer-sphere interactions. mdpi.com For instance, with adenosine (B11128) 5'-triphosphate (ATP), a well-studied biological "this compound," the triphosphate group can coordinate with Mg²⁺ through one to four of its oxygen atoms. aip.org Stable coordination states often involve two or three oxygen atoms from the triphosphate group. aip.org The interaction energy between Mg²⁺ and ATP is significant, reaching approximately -3500 kJ/mol when three oxygens are coordinated. aip.org The geometry of coordination can also be influenced by temperature and the surrounding protein environment. aip.org

Studies on zinc-ATP complexes have shown that the primary driving force for binding is the interaction between the charged phosphate groups and the metal cation. rsc.org The most stable coordination involves the zinc ion binding in a bidentate fashion to the oxygens of the α and γ phosphates. rsc.org The coordination number of the metal center is a key determinant of the complex's geometry, with common coordination numbers of 2, 4, and 6 leading to linear, tetrahedral/square planar, and octahedral geometries, respectively. youtube.comncert.nic.in

Table 1: Coordination Dynamics of Metal-Triphosphite Complexes

| Metal Ion | Ligand | Coordination Mode | Key Findings | Reference |

|---|---|---|---|---|

| Mg²⁺ | ATP | 1 to 4 oxygen atoms from triphosphate group | Stable coordination involves 2 or 3 oxygens. Interaction energy is ~-3500 kJ/mol for three-site coordination. | aip.org |

| Zn²⁺ | ATP | Bidentate (α and γ phosphates) | Driving force is the interaction between phosphate groups and the metal cation. | rsc.org |

| Cu²⁺ | ATP, Dopamine | {1N,1O} chromophore | Coordination centers change with pH. | mdpi.com |

| Rh³⁺ | ATP | Bidentate (tetraaquarhodium) | Product (1,3-diphosphoglycerate) remains coordinated to the metal. | nih.gov |

Role of Triphosphites in Elementary Steps of Catalytic Cycles

Ligand dissociation is often a prerequisite for substrate binding and subsequent catalytic transformation. solubilityofthings.com In the context of metal-triphosphite catalysts, the dissociation of a ligand creates a vacant coordination site necessary for the catalytic cycle to proceed. wikipedia.org The mechanism of dissociation can be associative, where a new ligand binds before the old one leaves, or dissociative, where the old ligand departs first. libretexts.org The dissociative mechanism leads to a transient intermediate with a lower coordination number. solubilityofthings.com

In some enzymatic systems, such as those involving ATP, the binding of the triphosphate moiety can induce conformational changes that facilitate catalysis. nih.gov For instance, in the Hsc70 ATPase protein, the dissociation of a water molecule from the solvation shell of a magnesium ion is a critical initial step in the ATP hydrolysis reaction. nih.gov The cooperative role of metal ions like K⁺ and Mg²⁺ can act as co-catalysts, promoting the release of the inorganic phosphate. nih.gov

The rate of ligand dissociation is influenced by factors such as the strength of the metal-ligand bond and steric hindrance between ligands. solubilityofthings.comscribd.com In some cases, the dissociation of a part of the ligand, such as a sulfur atom from an iron-molybdenum cofactor in nitrogenase, can unveil the reactive metal sites necessary for substrate reduction. case.edu

Oxidative addition and reductive elimination are fundamental reactions in organometallic chemistry and are key steps in many catalytic cycles involving this compound complexes. wikipedia.orgwikipedia.org Oxidative addition involves the addition of a substrate to the metal center, leading to an increase in both the coordination number and the formal oxidation state of the metal by two. libretexts.org This process requires a coordinatively unsaturated and electron-deficient metal center. libretexts.org

Conversely, reductive elimination is the reverse process, where two ligands on the metal center couple and are eliminated, resulting in a decrease in the coordination number and oxidation state of the metal by two. libretexts.org This step is often the product-forming step in catalytic cycles and is favored for metal centers in higher oxidation states. wikipedia.orglibretexts.org For mononuclear reductive elimination to occur, the two groups being eliminated must be positioned cis to each other on the metal's coordination sphere. wikipedia.org

The nature of the this compound ligand can significantly influence the rates and pathways of these reactions. Electron-rich ligands can promote oxidative addition by stabilizing the resulting higher oxidation state of the metal. wikipedia.org Steric bulk on the ligand can favor reductive elimination by relieving steric strain in the transition state. scribd.com

Table 2: Elementary Steps in Catalysis Involving this compound Ligands

| Elementary Step | Description | Factors Influencing the Step | Reference |

|---|---|---|---|

| Ligand Dissociation | Creation of a vacant coordination site for substrate binding. | Metal-ligand bond strength, steric hindrance, solvent. | solubilityofthings.comlibretexts.org |

| Oxidative Addition | Addition of a substrate to the metal center, increasing its oxidation state and coordination number. | Electron-richness of the metal center, vacant coordination site. | wikipedia.orglibretexts.org |

| Reductive Elimination | Coupling and elimination of two ligands, decreasing the metal's oxidation state and coordination number. | Higher oxidation state of the metal, cis-orientation of ligands, steric bulk. | wikipedia.orglibretexts.org |

Oxidation-Reduction Pathways Involving this compound Species

This compound ligands can participate in redox reactions, either directly at the ligand itself or by influencing the redox properties of the metal center. wiley-vch.dersc.org Redox-active ligands can act as electron reservoirs, stabilizing different oxidation states of the metal and facilitating multi-electron transformations. wiley-vch.de

In some cases, the ligand itself can undergo oxidation or reduction, leading to changes in its coordination properties and reactivity. For example, the oxidation of protein cysteine sulfhydryl groups can act as a molecular switch in signaling pathways involving protein tyrosine kinases. nih.gov Metal complexes can also influence cellular redox chemistry by interacting with biomolecules involved in redox pathways. frontiersin.org

The interplay between the metal and the this compound ligand in redox processes is complex. The ligand can modulate the reduction potential of the metal center, making it more or less susceptible to oxidation or reduction. This is crucial in catalytic cycles where the metal needs to shuttle between different oxidation states. wikipedia.org

Ligand Exchange and Dissociation Kinetics of this compound Complexes

The kinetics of ligand exchange and dissociation are fundamental to understanding the reactivity of this compound complexes. solubilityofthings.com These processes determine the lability of the ligands and the availability of coordination sites for catalysis. libretexts.org

The rate of ligand exchange is influenced by several factors, including the nature of the metal ion, the electronic and steric properties of the ligands, the solvent, and the temperature. solubilityofthings.com For instance, ions with no crystal field stabilization energy (CFSE), such as Mn²⁺, tend to exchange water molecules very rapidly, on the order of nanoseconds. libretexts.org In contrast, ions with high CFSE, such as Rh³⁺, exhibit much slower ligand exchange rates. nih.gov

Stereochemical Control and Chirality Transfer Mechanisms with this compound Ligands

Chiral this compound ligands are of great interest in asymmetric catalysis, where they can induce stereoselectivity in the formation of products. rsc.org The transfer of chirality from the ligand to the substrate is a key aspect of these catalytic systems. rsc.orgyonsei.ac.kr

Chirality transfer can occur through various mechanisms. In some cases, non-covalent interactions such as hydrogen bonding or steric repulsion between the ligand and the substrate can direct the stereochemical course of the reaction. frontiersin.org The development of bifunctional ligands, which contain both a coordinating group and a chiral recognition site, has proven to be an effective strategy for achieving high levels of stereochemical control. dicp.ac.cn

The study of chirality transfer mechanisms is essential for the rational design of new and more effective asymmetric catalysts. rsc.orgyonsei.ac.kr Understanding how chiral information is transmitted from the ligand to the product allows for the optimization of catalyst performance and the synthesis of enantiomerically pure compounds.

Applications of Triphosphites in Advanced Catalysis and Materials Science

Homogeneous Catalysis Mediated by Triphosphite Ligands

Phosphite (B83602) ligands are instrumental in homogeneous catalysis, where the catalyst and reactants exist in the same phase. wiley-vch.de Their ability to modify the electronic and steric environment of a metal catalyst is crucial for controlling the reaction's outcome. wiley-vch.decfmot.de

Hydroformylation, the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, is a major industrial process for aldehyde synthesis. Rhodium complexes modified with phosphite ligands are highly effective catalysts for this reaction. researchgate.net Phosphites are particularly valuable because they are strong π-acceptors, which facilitates the dissociation of carbon monoxide (CO) from the metal center, leading to more active catalysts compared to their phosphine (B1218219) counterparts. bath.ac.uk

The structure of the phosphite ligand profoundly influences the catalyst's performance in rhodium-catalyzed hydroformylation. Both electronic and steric factors are key to optimizing activity and selectivity. mdpi.com

Research on a series of monophosphites with benzopinacol backbones has shown that substituents on the ligand's aryl groups play a critical role. Specifically, ortho-substituents, such as tert-butyl groups, have been found to enhance the hydrolytic stability of the ligand without compromising catalytic activity or regioselectivity. mdpi.comresearchgate.net In contrast, para-substituents can destabilize the phosphite ligand. mdpi.com This demonstrates that steric bulk near the phosphorus atom can protect the ligand from degradation while maintaining high performance.

Table 1: Impact of Ortho-Substituents on Phosphite Ligand Performance in n-Octene Hydroformylation

| Ligand Substituent (Ortho-Position) | Catalytic Activity | Aldehyde Yield | Hydrolytic Stability |

|---|---|---|---|

| Single Phenyl Group | High | High | Moderate |

| Single Tert-Butyl Group | High | High | Enhanced |

| Double Tert-Butyl Groups | Compelling | Good | Very High |

This table illustrates findings that ortho-substituents generally lead to high activity and yields, with bulky groups like tert-butyl significantly improving the ligand's resistance to hydrolysis. mdpi.com

A significant challenge in hydroformylation is controlling the regioselectivity—the preference for forming a linear (n) or branched (iso) aldehyde. The structure of the phosphite ligand is the primary tool for directing this selectivity. researchgate.net

For instance, phospholane-phosphite ligands like Bobphos are known to produce unusual branched regioselectivity in the hydroformylation of terminal alkenes. nih.gov Similarly, the use of certain bisphosphite ligands in the hydroformylation of styrene can achieve up to 97.5% regioselectivity for the branched aldehyde under mild conditions. researchgate.net The bite angle of bidentate phosphite ligands is a critical parameter; subtle changes to the ligand backbone can fine-tune this angle and, consequently, the n/iso ratio of the product aldehydes. researchgate.net

Chemoselectivity, the preferential reaction of one functional group over another, is also controlled by the ligand. Tetradentate phosphite ligands have been shown to effectively suppress undesired side reactions like hydrogenation and isomerization of the olefin substrate, leading to high yields of the desired aldehyde. researchgate.net In the hydroformylation of enamides, sterically bulky monodentate phosphites have been found to favor the formation of the branched aldehyde. researchgate.net

Table 2: Regioselectivity in Hydroformylation with Different Phosphite Ligands

| Olefin Substrate | Ligand Type | Predominant Aldehyde Product | Reference |

|---|---|---|---|

| Terminal Alkenes | Phospholane-phosphite (e.g., Bobphos) | Branched | nih.gov |

| Styrene | Bisphosphite | Branched (up to 97.5%) | researchgate.net |

| 1-Octene | Tetradentate P-ligands | Linear | researchgate.net |

| N-vinylphthalimide | Sterically bulky monodentate phosphite | Branched | researchgate.net |

Chiral phosphite-containing ligands are employed in asymmetric hydrogenation to produce enantiomerically enriched products. These reactions are crucial for the synthesis of pharmaceuticals and fine chemicals. While phosphine ligands like DuPHOS and BINAP are well-known in this area, mixed phosphine-phosphite and phosphoramidite ligands have also proven effective. nih.gov

In the rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated phosphonates, chiral diphosphine ligands have demonstrated excellent enantioselectivity. nih.govresearchgate.net The asymmetric environment created by the P-stereogenic centers of the ligand is responsible for the high levels of stereoinduction. nih.gov Similarly, iridium catalysts bearing P-stereogenic amino-phosphine ligands (Ir-MaxPHOX) have been successfully used in the asymmetric hydrogenation of various di-, tri-, and tetrasubstituted olefins with enantiomeric excesses (ee's) up to 99%. ub.edu While not strictly triphosphites, these examples underscore the utility of the phosphite moiety in constructing effective chiral ligands for asymmetric catalysis. Competing isomerization processes can sometimes lower the observed enantioselectivity in these systems. ub.edu

Palladium-catalyzed cross-coupling reactions are fundamental methods for C-C bond formation. The choice of ligand is critical for the success of these transformations, influencing catalyst activity and stability. nih.govnih.gov While bulky, electron-rich phosphine ligands are most commonly used, phosphites can also play a role. cfmot.dethieme-connect.de

Phosphite ligands have lower electron density compared to trialkylphosphines, which can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle. In Suzuki-Miyaura, Heck, and Sonogashira reactions, the ligand stabilizes the palladium catalyst and modulates its reactivity, particularly with challenging substrates like aryl chlorides. cfmot.deresearchgate.net Although less common than phosphines, the principles of ligand design—tuning steric and electronic properties—apply equally to phosphites in this context. thieme-connect.de In some systems, high yields in Suzuki and Sonogashira reactions can be achieved even in the absence of phosphine or phosphite ligands, using alternative stabilizers for the palladium nanoparticles. cetjournal.it

The formation of carbon-phosphorus bonds is essential for synthesizing the very organophosphorus compounds, including phosphite ligands, used in catalysis. nih.gov Palladium-catalyzed C-P cross-coupling, often called the Hirao reaction, typically involves the reaction of an aryl halide with a P(O)H compound, such as an H-phosphonate or a secondary phosphine oxide. nih.gov

More recently, nickel-catalyzed methods have emerged for the cross-coupling of arylboronic acids with various P(O)H compounds, including H-phosphites. researchgate.net This approach provides a valuable tool for creating aryl-phosphorus compounds, such as triarylphosphine oxides and arylphosphonates, under milder conditions. One study reported the first nickel-catalyzed C-P bond formation between arylboronic acids and P(O)H compounds, expanding the toolbox for organophosphorus chemistry. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Post-Transcriptional RNA Labeling via Cross-Coupling

The precise labeling of RNA molecules is crucial for understanding their structure, function, and dynamics within cellular environments. Post-transcriptional modification strategies offer a powerful means to introduce biophysical probes, tags, or other functional moieties into RNA after its synthesis. One innovative approach involves the use of this compound chemistry, specifically the incorporation of a modified nucleotide triphosphate during in vitro transcription, followed by a metal-catalyzed cross-coupling reaction.

A notable example of this is the use of 5-iodouridine 5'-triphosphate (IUTP) to introduce a reactive handle into RNA transcripts. trilinkbiotech.com During transcription mediated by bacteriophage T7 polymerase, IUTP can be incorporated into the growing RNA chain in place of the natural uridine triphosphate (UTP). trilinkbiotech.com Studies have shown that the incorporation efficiency of IUTP is comparable to that of UTP, and in some cases, the polymerase even shows a slight preference for the modified nucleotide. trilinkbiotech.com This enzymatic incorporation results in an RNA molecule containing one or more 5-iodouridine residues at specific, genetically encoded positions.

The incorporated iodouridine serves as a versatile substrate for subsequent Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 5-position of the uridine base and a wide array of boronic acids or boronic esters. These coupling partners can be pre-functionalized with various labels, including fluorescent dyes, biotin, or other reporter molecules. A key advantage of this method is the mild reaction conditions (e.g., 37°C, pH 8.5) under which the cross-coupling can be performed, which helps to maintain the integrity of the RNA molecule. trilinkbiotech.com

Researchers have successfully demonstrated the utility of this post-transcriptional labeling strategy by coupling various functionalized boronic esters to IU-containing RNA transcripts. For instance, fluorescent RNAs have been generated by coupling with NBD-boronic ester, as well as furan-, benzothiophene-, and benzofuran-modified boronic esters. trilinkbiotech.com These modifications introduce new photophysical properties to the RNA, enabling studies on nucleic acid structure and recognition. trilinkbiotech.com

| Parameter | Description | Significance |

| Modified Nucleotide | 5-iodouridine 5'-triphosphate (IUTP) | Serves as the precursor for introducing a reactive site into the RNA. |

| Enzyme | Bacteriophage T7 RNA Polymerase | Catalyzes the incorporation of IUTP into the RNA transcript during in vitro transcription. |

| Reaction | Suzuki-Miyaura Cross-Coupling | A palladium-catalyzed reaction that forms a C-C bond between the iodouridine and a boronic acid/ester. |

| Labels/Probes | Fluorescent dyes, biotin, heterocycles | Can be attached to the boronic acid/ester to functionalize the RNA for specific applications. |

| Reaction Conditions | Mild (e.g., 37°C, pH 8.5) | Preserves the structural integrity of the RNA molecule during the labeling process. |

Polymerization and Oligomerization Catalysis

This compound ligands play a significant role in the field of polymerization and oligomerization catalysis, where they are employed to modify the activity, selectivity, and stability of metal-based catalysts. These ligands, characterized by three phosphorus(III) centers, can coordinate to a metal center and influence its electronic and steric properties, thereby controlling the outcome of the catalytic reaction.

In the context of ethylene polymerization and oligomerization, palladium complexes featuring bulky phosphinidine-imine and phosphinidine-sulfide ligands have been investigated. While not strictly triphosphites, these hybrid ligands containing phosphorus(III) moieties demonstrate the principle of using phosphorus-based ligands to tune catalytic performance. These cationic palladium complexes have shown moderate to high rates for ethylene conversion and exhibit greater stability compared to traditional diimine-palladium systems.

The steric and electronic properties of the this compound ligand are critical in determining the course of the polymerization or oligomerization. The bulkiness of the substituents on the phosphorus atoms can influence the coordination geometry around the metal center, affecting the rate of monomer insertion and the likelihood of chain termination or transfer events. This, in turn, dictates the molecular weight and branching of the resulting polymer or the distribution of oligomers.

For example, in the copolymerization of carbon monoxide and norbornene, a palladium(II) complex with a 2-pyridylphosphole ligand (a phosphorus-containing heterocycle) has been shown to produce co-oligomers with a low molecular weight distribution, suggesting a living polymerization character. researchgate.net The electronic nature of the phosphole ligand influences the electrophilicity of the metal center, which is a key factor in the catalytic cycle.

| Catalyst System | Monomer(s) | Product(s) | Role of Phosphorus Ligand |

| Cationic Palladium Complexes with Phosphinidine-Imine/Sulfide Ligands | Ethylene | Polyethylene, Ethylene Oligomers | Enhances catalyst stability and activity. |

| Palladium(II) Complex with 2-Pyridylphosphole Ligand | Carbon Monoxide, Norbornene | Co-oligomers | Controls the living nature of the polymerization. |

Heterogeneous Catalysis Incorporating this compound Moieties:

Immobilization Techniques for this compound Catalysts

The heterogenization of homogeneous catalysts, including those based on this compound ligands, is a critical area of research aimed at combining the high activity and selectivity of molecular catalysts with the practical advantages of solid catalysts, such as easy separation and reusability. researchgate.net Several techniques have been developed to immobilize this compound catalysts onto solid supports.

One common approach is covalent grafting , where the this compound ligand is chemically modified to include a reactive functional group that can form a covalent bond with the surface of a support material. dubraybooks.iemit.edu For instance, a triphos-type ligand can be functionalized with a triethoxysilyl group, which serves as an anchoring group for covalent immobilization onto oxidic supports like silica (SiO₂). dubraybooks.ie This method creates a strong linkage between the catalyst and the support, minimizing leaching of the active species into the reaction medium. mit.edu The resulting immobilized catalyst, such as [(Ru(Ether-Triphos)TMM]@SiO₂, can then be used in continuous-flow reactors, demonstrating long-term stability and activity. dubraybooks.ie

Another technique is physisorption , which relies on non-covalent interactions between the catalyst and the support. mit.edu For example, a catalyst can be tagged with a fluorous moiety, and this tagged catalyst can then be adsorbed onto a fluorous support material. mit.edu While the interactions are weaker than covalent bonds, this method can still provide effective immobilization, particularly for use in continuous-flow systems.

Encapsulation is a more recent and potentially universal method for immobilizing molecular catalysts. rsc.org This technique involves the use of atomic layer deposition (ALD) to create a porous metal oxide layer around a pre-adsorbed molecular catalyst on a solid support. rsc.org The ALD layer physically entraps the catalyst, preventing its desorption while still allowing reactants and products to access the active site. rsc.org This method has been shown to stabilize the binding of the catalyst to the support and protect it from bimolecular degradation pathways. rsc.org

| Immobilization Technique | Description | Advantages | Example |

| Covalent Grafting | Chemical bonding of the catalyst to the support via a reactive functional group. dubraybooks.iemit.edu | Strong catalyst-support interaction, minimizes leaching. mit.edu | Triethoxysilyl-functionalized Ru-Triphos catalyst on SiO₂. dubraybooks.ie |

| Physisorption | Non-covalent adsorption of the catalyst onto the support surface. mit.edu | Simpler preparation compared to covalent grafting. | Fluorous-tagged catalyst on a fluorous support. mit.edu |

| Encapsulation (ALD) | Physical entrapment of the catalyst within a porous oxide layer deposited by ALD. rsc.org | Potentially universal, stabilizes catalyst binding, protects against degradation. rsc.org | Molecular nickel catalyst encapsulated in a TiO₂ layer on SiO₂. rsc.org |

Surface Chemistry and Active Site Characterization in Supported this compound Catalysts

The performance of a supported this compound catalyst is intimately linked to the surface chemistry of the support material and the nature of the active sites. The interaction between the catalyst and the support can significantly influence the electronic properties and coordination environment of the metal center, thereby affecting its catalytic activity and selectivity. nih.gov

The surface of the support material provides the platform for catalyst immobilization. The chemical composition, crystal structure, and surface functional groups of the support all play a role in how the this compound catalyst binds and behaves. For example, the hydroxyl groups on the surface of silica can react with silyl-functionalized this compound ligands to form stable covalent bonds. The atomic arrangement of the support surface can also influence the distribution and accessibility of the active sites. nih.gov

Active site characterization is crucial for understanding the structure-activity relationships of supported catalysts. A variety of surface-sensitive techniques are employed to probe the nature of the immobilized this compound complexes. X-ray spectroscopy and electron microscopy can provide information about the elemental composition and morphology of the catalyst material. Vibrational spectroscopy techniques, such as infrared (IR) spectroscopy, can be used to study the coordination of the this compound ligand to the metal center and its interaction with the support.

The strong metal-support interaction (SMSI) is a phenomenon where the support material is not merely an inert scaffold but actively participates in the catalytic process. nih.gov This interaction can lead to changes in the electronic structure of the metal nanoparticles and even partial encapsulation of the metal by the support material, which can modulate the catalytic performance. nih.gov While often discussed in the context of metal nanoparticle catalysts, similar principles can apply to supported molecular catalysts, where the support can influence the electronic environment of the single-metal-atom active site.

Computational methods, such as density functional theory (DFT) calculations, are increasingly used to model the surface chemistry of supported catalysts. osti.govacs.org These calculations can provide insights into the geometry and energetics of catalyst adsorption on different surface facets, as well as the mechanism of catalytic reactions at the active site. osti.govacs.org

| Aspect of Surface Chemistry | Description | Impact on Catalysis | Characterization Techniques |

| Support Surface Properties | Chemical composition, crystal structure, and surface functional groups of the support material. | Influences catalyst binding, distribution, and accessibility of active sites. | X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM) |

| Active Site Structure | The specific atomic arrangement of the immobilized this compound complex. | Determines the catalytic activity, selectivity, and stability. | Infrared (IR) Spectroscopy, X-ray Photoelectron Spectroscopy (XPS) |

| Metal-Support Interaction | Electronic and physical interactions between the metal center and the support material. nih.gov | Can modify the electronic properties of the catalyst and its performance. nih.gov | Temperature-Programmed Reduction (TPR), Electron Paramagnetic Resonance (EPR) |

Advanced Materials Development Utilizing this compound Structures:

This compound-Based Polymers and Copolymers

Triphosphites, particularly triphenyl phosphite, can be utilized as condensing agents in the synthesis of advanced polymers and copolymers. Their role in facilitating polycondensation reactions allows for the formation of high-molecular-weight materials with specific block architectures and desirable properties.

An important application of triphenyl phosphite is in the direct polycondensation of dicarboxylic acids with diamines to form polyamides. This methodology has been successfully employed to synthesize polyether-aramid multi-block copolymers. scispace.com In this process, amine-terminated telechelic aromatic polyamide (aramid) oligomers are condensed with carboxyl-terminated telechelic polyether blocks, such as poly(oxyethylene)dicarboxylic acids. scispace.com The reaction is typically carried out in a mixture of pyridine (B92270) and N-methyl-2-pyrrolidone, with triphenyl phosphite acting as the condensing agent. scispace.com

The resulting multi-block copolymers exhibit a combination of properties from both the rigid aramid blocks and the flexible polyether blocks. For example, these materials can be soluble in solvents like N,N-dimethylacetamide and can be cast into transparent, ductile, and elastomeric films. scispace.com The mechanical properties of these copolymers, such as tensile strength, modulus, and elongation at break, can be tailored by varying the content and length of the poly(oxyethylene) blocks. scispace.com

The thermal behavior of these this compound-synthesized copolymers is also of interest. Differential thermal analysis (DTA) may reveal distinct thermal transitions corresponding to the different block segments. For instance, an endothermic peak associated with the melting of poly(oxyethylene) crystallites might be observed, in addition to exothermic decomposition peaks for the oxyethylene and aramid units at higher temperatures. scispace.com

| Polymer Type | Monomers | Condensing Agent | Key Properties |

| Polyether-Aramid Multi-Block Copolymers | Poly(oxyethylene)dicarboxylic acids, Amine-terminated aramid oligomers | Triphenyl phosphite | Soluble in DMAc, form ductile and elastomeric films, tunable mechanical and thermal properties. scispace.com |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating Triphosphites

The development of Metal-Organic Frameworks (MOFs) has traditionally been dominated by hard linkers like carboxylates. However, to access novel structures and catalytic functions, particularly with low-valent transition metals, researchers have turned to softer P(III) ligands, such as phosphines. These serve as a proxy for understanding the potential of this compound incorporation.

Polytopic phosphine ligands, which are molecules containing multiple phosphine groups, have been successfully used to construct three-dimensional MOFs with low-valent metals like Pd(0), Pt(0), and Rh(I) directly incorporated as structural nodes. digitellinc.com This represents a significant departure from traditional MOF synthesis, where soft Lewis basic sites are typically appended to conventional linkers rather than forming the framework's backbone. digitellinc.com

Research Findings:

A key synthetic strategy for creating crystalline phosphine-based MOFs involves the use of a modulator, such as triphenylphosphine. digitellinc.com This approach has enabled the synthesis and characterization of several new MOF structures. For instance, four different tetratopic phosphine linkers have been used to create five new Pd(0) and Pt(0) MOFs. digitellinc.com These materials follow the principles of reticular chemistry, where the geometry of the linker dictates the topology of the resulting framework. digitellinc.com

The extension of this methodology to Rh(I) has produced new materials with distinct topologies from their Pd(0) and Pt(0) counterparts, highlighting the versatility of using polytopic phosphines for the synthesis of low-valent MOFs with tunable properties. digitellinc.com The luminescent properties of these phosphine-based MOFs offer insights into the electronic structures that govern their formation and stability. digitellinc.com

The table below summarizes key examples of MOFs constructed using polytopic phosphine ligands.

| Metal Node | Ligand Type | Resulting MOF Characteristics | Reference |

| Pd(0) | Tetratopic Phosphine | First 3D MOF with only metal-phosphine bonds. | digitellinc.com |

| Pt(0) | Tetratopic Phosphine | Isoreticular with Pd(0) analogue; luminescent properties studied. | digitellinc.com |

| Rh(I) | Tetratopic Phosphine | Distinct topologies compared to Pd(0)/Pt(0) MOFs. | digitellinc.com |

These findings demonstrate that P(III) centers can act as effective structural nodes in MOF chemistry, creating robust frameworks with low-valent metals. This opens the possibility that, should stable and suitable multitopic this compound linkers be developed, they could also be employed to generate novel MOFs with unique catalytic or material properties.

Advanced Composites and Functional Coatings

Based on available research, the specific application of the chemical compound “this compound” as a component in the formulation of advanced composites and functional coatings is not well-documented. The scientific literature extensively covers the use of other phosphorus compounds, such as polyphosphates and phosphonates, in these applications. For example, tripolyphosphate conversion coatings are utilized for their anti-corrosion properties on steel. researchgate.netresearchgate.net Similarly, various phosphate-based materials are explored as fillers in polymer composites to enhance properties for biomedical applications. nist.gov However, specific data and research findings on the use of triphosphites for creating advanced composites or functional coatings are not present in the current body of scientific literature.

State of the Art Spectroscopic and Computational Characterization of Triphosphite Systems

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography:

Analysis of Crystal Packing and Intermolecular Interactions

The spatial arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. nih.gov In triphosphite-containing systems, a thorough analysis of these non-covalent forces is crucial for understanding their solid-state properties and polymorphism—the ability to exist in multiple crystalline forms. mdpi.com The predominant interactions governing the crystal packing of molecular crystals include hydrogen bonds, van der Waals forces, and dipole-dipole interactions. The frequency and nature of contacts between functional groups in a crystal are directly related to their interaction energies. mdpi.com

Modern crystallographic analysis employs advanced tools to deconstruct and quantify these interactions. Hirshfeld surface analysis is a powerful method used to visualize and explore intermolecular contacts in a crystal. physchemres.org This technique maps various properties onto the surface, such as the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ), allowing for a detailed graphical representation of interaction types and their relative importance. Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the proportion of different types of intermolecular contacts, revealing, for instance, the significance of H···H, C···H, and O···H contacts in stabilizing the crystal structure. physchemres.org

Furthermore, computational approaches within the framework of Density Functional Theory (DFT) have been developed to elucidate the forces driving molecular packing. nih.gov Concepts like "crystallization force" aim to describe the local changes in electronic structure that occur during self-assembly, quantifying the intermolecular interactions that direct the specific packing motif. nih.gov By analyzing these interactions, researchers can gain insights into structure-property relationships, which is fundamental for crystal engineering and the design of materials with desired characteristics. rsc.org

Table 1: Common Intermolecular Interactions in Molecular Crystals

| Interaction Type | Description | Relative Strength |

|---|---|---|

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom (e.g., O, N) and another nearby electronegative atom. | Strong |

| Halogen Bonding | A non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. | Moderate |

| Dipole-Dipole | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | Moderate |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Weak |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Weak to Moderate |

Serial Femtosecond Crystallography (SFX) for Ligand Characterization

Serial Femtosecond Crystallography (SFX) is a state-of-the-art technique that utilizes X-ray free-electron lasers (XFELs) to determine molecular structures from micro- or nanocrystals. wikipedia.orgnih.gov This method is particularly advantageous for characterizing sensitive biological macromolecules and organometallic complexes, such as those containing this compound ligands, which may be susceptible to radiation damage from conventional X-ray sources. wikipedia.orgspringernature.com The core principle of SFX is "diffraction before destruction," where an extremely intense but ultrashort (femtosecond) X-ray pulse interacts with a crystal, generating a diffraction pattern before the molecule is destroyed by the high radiation dose. stanford.edu

In an SFX experiment, a stream of many small crystals is passed through the X-ray beam. wikipedia.org Each crystal, in a random orientation, is struck by a single X-ray pulse, producing a still diffraction snapshot. nih.gov Thousands to millions of these snapshots are then collected and computationally merged to assemble a complete three-dimensional dataset, from which the electron density map and the molecular structure are calculated. stanford.edu

A key advantage of SFX is its ability to collect data at room temperature, providing a more physiologically relevant picture of molecular structures and their dynamics compared to traditional cryo-crystallography. wikipedia.org This capability is invaluable for ligand characterization, as it allows for the unambiguous placement of ligands in binding pockets and the visualization of subtle conformational changes upon binding, free from the artifacts that can be introduced by cryo-cooling. researchgate.net The high-throughput nature of SFX opens the door to rapid screening of protein-ligand complexes, making it a powerful tool for fragment-based drug design and for understanding the precise binding modes of complex ligands like triphosphites in metalloenzymes or catalysts. researchgate.net

Mass Spectrometry Techniques for Mechanistic Insights

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as an indispensable tool for gaining mechanistic insights into chemical reactions by detecting and characterizing transient reaction intermediates. rsc.org This soft ionization technique allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for observing low-abundance, charged species that exist for only short periods in a reaction mixture. nih.gov For reactions involving this compound ligands, which are common in organometallic chemistry and catalysis, ESI-MS can directly monitor the formation and consumption of cationic or anionic intermediates that are part of a catalytic cycle. nih.gov

The process involves sampling a small amount of the reaction solution and spraying it into the mass spectrometer, where charged droplets shrink and release solvated ions that are then analyzed. By monitoring the mass-to-charge ratios (m/z) of ions over the course of a reaction, researchers can identify key intermediates, such as catalyst-substrate adducts or species resulting from oxidative addition or reductive elimination steps. This provides direct evidence for proposed reaction pathways that might otherwise be inferred only from kinetic studies or computational modeling. stanford.edu The coupling of ESI-MS with tandem mass spectrometry (MS/MS) further allows for the structural characterization of these intermediates through collision-induced dissociation (CID), providing valuable information about their connectivity and composition. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous characterization of novel compounds, including complex this compound ligands and their metal complexes. Unlike unit-resolution mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm) or better.

This high mass accuracy allows for the determination of a unique elemental composition for a measured m/z value. For a newly synthesized this compound compound, HRMS provides definitive confirmation of its chemical formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas (isobars). The ability to confidently assign a chemical formula is the first and most critical step in the structural elucidation of new molecules, validating synthetic procedures and providing a foundation for all subsequent spectroscopic and crystallographic analyses.

Table 2: Example of HRMS Data for Compositional Analysis

| Molecular Formula | Calculated Exact Mass | Measured Mass (5 ppm accuracy) | Mass Error (ppm) |

|---|---|---|---|

| C₂₀H₁₅O₆P | 398.0555 | 398.0561 | +1.5 |

| C₁₉H₁₇N₃O₆ | 399.1118 | 399.1109 | -2.3 |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules, including complex this compound systems. diva-portal.org DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, offering a favorable balance between computational cost and accuracy. nih.gov These studies provide deep insights into the nature of chemical bonds, molecular orbitals, and the distribution of charge within this compound ligands and their metal complexes.

A key application of DFT is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO indicate a molecule's ability to donate electrons, while those of the LUMO relate to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that helps to predict the chemical reactivity, kinetic stability, and optical properties of a compound. researchgate.net For this compound ligands, DFT calculations can quantify their σ-donor and π-acceptor characteristics, which are crucial for understanding their coordination chemistry and influence on the catalytic activity of metal centers.

Furthermore, DFT is extensively used to model reaction mechanisms. By calculating the potential energy surface for a proposed reaction, researchers can identify transition states and intermediates, and determine activation energies. nih.gov This allows for the theoretical validation of reaction pathways, providing a molecular-level understanding of catalytic cycles involving this compound complexes and guiding the design of more efficient catalysts.

Table 3: Key Parameters from DFT Calculations and Their Significance

| DFT Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Mulliken/NPA Charges | Calculated partial charges on individual atoms. | Describes the charge distribution and identifies electrophilic/nucleophilic sites. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Used to characterize stationary points on the potential energy surface (minima vs. transition states) and to simulate IR spectra. |

| Gibbs Free Energy (ΔG) | The change in free energy during a reaction. | Determines the thermodynamic favorability and spontaneity of a reaction pathway. |

Molecular Dynamics (MD) Simulations of this compound-Containing Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules and materials at an atomic level. scispace.com In the context of this compound-containing systems, MD simulations provide valuable insights into the conformational dynamics, solvent effects, and interaction patterns that govern their behavior in various chemical environments. These simulations are particularly crucial for understanding the role of this compound ligands in catalysis and materials science.

Classical MD simulations of metal-triphosphite complexes, for instance, can elucidate the flexibility of the metal-ligand bond, the conformational landscape of the this compound ligand, and the influence of the surrounding solvent molecules on the complex's stability and reactivity. nih.govnih.gov By employing sophisticated force fields, these simulations can predict key structural and dynamic properties, such as radial distribution functions, bond angle distributions, and diffusion coefficients.

For systems where electronic effects and bond breaking/formation are critical, hybrid quantum mechanics/molecular mechanics (QM/MM) MD simulations are employed. nih.govacs.org In a QM/MM approach, the chemically active region, such as the metal center and the coordinated this compound ligand, is treated with a high level of quantum mechanical theory, while the rest of the system, including the solvent, is described by a classical force field. nih.govacs.org This method allows for the study of reaction dynamics and the influence of the environment on the electronic properties of the this compound system. nih.gov

A noteworthy application of MD simulations is in the study of phosphopeptide interactions with metal ions, which can serve as a model for understanding this compound coordination. nih.gov For example, QM/MM MD simulations of a La(III) ion coordinating to a phosphopeptide revealed detailed information about the coordination geometry and the residence times of water molecules in the first hydration shell. nih.gov Such studies provide a methodological framework that can be extended to investigate the coordination chemistry of this compound ligands with various metal centers.

The table below summarizes key parameters and findings from representative MD simulations of systems analogous to this compound-containing complexes.

| System | Simulation Type | Key Parameters Investigated | Key Findings | Reference |

|---|---|---|---|---|

| La(III)-phosphopeptide complex | QM/MM MD | Coordination number, residence time of water molecules, coordination mode (monodentate vs. bidentate) | The La(III) ion exhibited a 9-fold coordination. The phosphopeptide bound in both mono- and bidentate fashions, influencing the residence time of water molecules. | nih.gov |

| Hydrolyzed polyacrylamide on molybdenite surface | Classical MD | Adsorption behavior, interaction energies, molecular orientation | The amide group of the polymer preferentially interacts with the mineral surface, indicating the importance of specific functional group interactions. | nih.gov |

| Graphene/polymer nanocomposites | Classical MD | Polymer chain structure at the interface, influence of temperature | Graphene can induce ordering in certain polymer systems by acting as a nucleation site for crystallization. | nih.gov |

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanisms of chemical reactions involving this compound is fundamental to controlling and optimizing their outcomes. Computational chemistry, particularly density functional theory (DFT), provides powerful tools to elucidate reaction pathways and characterize the high-energy transition states that govern reaction rates. iitd.ac.inlibretexts.org

For reactions involving this compound as a ligand in organometallic catalysis, computational studies can map out the potential energy surface for key elementary steps such as oxidative addition, reductive elimination, and migratory insertion. libretexts.org By identifying the minimum energy path, chemists can gain a detailed understanding of the reaction mechanism. The transition state, a first-order saddle point on the potential energy surface, is of particular interest as its structure and energy determine the reaction's activation barrier. acs.org

The characterization of the transition state for phosphoryl transfer reactions, a process analogous to reactions that could involve this compound, has been a subject of significant research. nih.govnih.gov Studies on the hydrolysis of ATP have shown that the uncatalyzed reaction proceeds through a dissociative, metaphosphate-like transition state with substantial cleavage of the bond to the leaving group. nih.gov Computational analysis of such transition states involves locating the transition state geometry and performing a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. acs.org

Linear free energy relationships (LFERs) can be computationally and experimentally explored to probe the nature of the transition state. nih.gov For example, a large negative βleaving group value suggests a dissociative transition state with significant bond breaking to the leaving group. nih.gov

The table below presents a summary of computational findings on reaction pathways and transition states for reactions involving phosphorus-containing species, which are relevant to understanding the reactivity of triphosphites.

| Reaction | Computational Method | Key Findings | Reference |

|---|---|---|---|

| ATP Hydrolysis | Ab initio calculations | Uncatalyzed hydrolysis proceeds via a dissociative, metaphosphate-like transition state. | nih.gov |

| Phosphoryl Transfer from O-aryl phosphorothioates | - | The enzymatic reaction catalyzed by alkaline phosphatase also exhibits a dissociative transition state, as indicated by a large negative βleaving group value. | nih.gov |

| Hydrolysis of methyl triphosphate | DFT (ωB97X-D4) | A concerted (SN2-like) mechanism was observed under various solvent conditions, with bond orders in the transition state decreasing with increased electrostatic repulsion. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Ligands

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. openbioinformaticsjournal.com In the context of this compound ligands, QSAR can be a valuable tool for designing new ligands with desired electronic and steric properties for applications in catalysis. researchgate.net

The electronic and steric effects of phosphite (B83602) ligands, which are closely related to triphosphites, have been successfully quantified using the Quantitative Analysis of Ligand Effects (QALE) model. researchgate.net This model utilizes electronic parameters such as the donor strength (χd), the aryl effect (Ear), and a π-acidity parameter (πp), along with a steric parameter like Tolman's cone angle, to correlate ligand properties with spectroscopic data, thermodynamic parameters, and kinetic data from catalytic reactions. researchgate.net

The development of a QSAR model for this compound ligands would involve several key steps:

Dataset compilation: A diverse set of this compound ligands with experimentally measured activities (e.g., catalytic turnover frequency, enantioselectivity) would be required.

Descriptor calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum chemical descriptors, would be calculated for each ligand.

Model building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the observed activity. frontiersin.orgresearchgate.net

Model validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques. nih.gov